
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-carboximidamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale Wirkstoffe
Diese Verbindung hat sich als vielversprechend für die Entwicklung antiviraler Wirkstoffe erwiesen. Derivate von Indol, die eine ähnliche heterocyclische Struktur aufweisen, wurden als Inhibitoren gegen verschiedene Viren, einschließlich Influenza A und Coxsackie B4-Virus, berichtet . Die strukturelle Ähnlichkeit legt nahe, dass 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-carboximidamid zu Derivaten synthetisiert werden könnte, die mit viralen Proteinen interagieren und möglicherweise zu neuen Behandlungen für Virusinfektionen führen.
Landwirtschaftliche Chemie: Pflanzenwachstumsregulatoren
In der Landwirtschaft spielen Verbindungen mit einem Indol-Kern, wie Indol-3-essigsäure, eine Rolle als Pflanzenhormone . Die Pyridinyl-Pyrazol-Struktur der betreffenden Verbindung könnte hinsichtlich ihres Potenzials untersucht werden, Pflanzenhormone nachzuahmen oder zu beeinflussen, wodurch das Pflanzenwachstum und die Entwicklung reguliert werden.
Industrielle Anwendungen: Materialsynthese
Das Potenzial der Verbindung in der Materialwissenschaft, insbesondere bei der Synthese neuer Materialien, ist bemerkenswert. Ihre Molekülstruktur könnte bei der Entwicklung organischer Halbleiter oder als Baustein für metallorganische Gerüste (MOFs) verwendet werden, die Anwendungen von der Gasspeicherung bis zur Katalyse umfassen .
Umweltwissenschaften: Sanierung von Schadstoffen
Angesichts des strukturellen Rahmens der Verbindung könnte diese für Umweltanwendungen wie die Sanierung von Schadstoffen untersucht werden. Ähnliche Strukturen wurden verwendet, um Materialien zu schaffen, die Umweltkontaminanten adsorbieren oder mit ihnen reagieren können, was zur Abbauung oder Entfernung beiträgt .
Biochemie: Enzyminhibition
In der Biochemie könnte die Verbindung hinsichtlich ihres Potenzials als Enzyminhibitor untersucht werden. Ihre Struktur könnte es ihr ermöglichen, an aktiven Stellen oder allosterischen Stellen von Enzymen zu binden und deren Aktivität zu modulieren, was eine gängige Strategie in der Arzneimittelentwicklung ist .
Materialwissenschaften: Fortschrittliche Funktionsmaterialien
Der Pyrazolring, der in der Verbindung vorhanden ist, findet sich häufig in Materialien mit fortschrittlichen Funktionalitäten wie Leuchtdioden (LEDs) und Photovoltaikzellen. Die Erforschung der elektronischen Eigenschaften dieser Verbindung könnte zur Entwicklung neuer Materialien für den Einsatz in diesen Technologien führen .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide could potentially affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridin-4-yl-pyrazole has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in a wide range of solvents. It also has a high binding affinity for its target molecules, making it an ideal tool for studying enzyme inhibition, protein folding, and receptor binding. However, it also has some limitations. For example, it is not very stable, so it must be stored at low temperatures. In addition, it can be toxic in high concentrations, so it should be handled with care.
Zukünftige Richtungen
Pyridin-4-yl-pyrazole has a wide range of potential applications in the field of biochemistry and physiology. It could be used to study the effects of drugs on the body, as well as the effects of hormones on cell signaling pathways. It could also be used to study the inhibition of enzymes, such as cytochrome P450, as well as the folding of proteins and the binding of receptors. Additionally, it could be used to study the effects of certain proteins on the body, such as the effects of cytochrome P450 on the metabolism of drugs. Finally, it could be used to study the biochemical and physiological effects of various compounds, such as drugs and hormones.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDLTQTBLWXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















